Lipophilicity Elevation (ΔXLogP3 = +0.7) vs. Unsubstituted Phenyl Analog
The target compound exhibits an XLogP3 of 1.2, compared to 0.5 for the unsubstituted phenyl analog (ethyl 2-amino-3-hydroxy-3-phenylpropanoate, CAS 42267-16-3). This 0.7 log unit increase is driven by the chlorine and fluorine substituents and indicates significantly higher lipophilicity [1][2]. The elevated logP is expected to correlate with improved passive membrane diffusion, a critical parameter for cell‑based assay performance and oral bioavailability.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Ethyl 2-amino-3-hydroxy-3-phenylpropanoate (CAS 42267-16-3): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.7 (140% increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm v3.0, PubChem 2019.06.18 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving cellular uptake in phenotypic screens and in vivo bioavailability for prodrug strategies.
- [1] PubChem Compound Summary for CID 66207155. XLogP3 computed property = 1.2. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 409208 (ethyl 2-amino-3-hydroxy-3-phenylpropanoate). XLogP3 computed property = 0.5. National Library of Medicine. View Source
